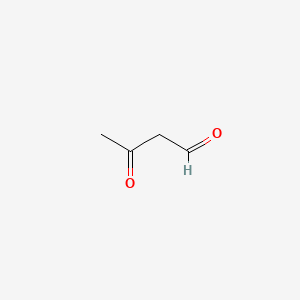
Acetoacetaldehyde
Overview
Description
Acetoacetaldehyde is an organic compound with the molecular formula C4H6O2. It is a beta-keto aldehyde, characterized by the presence of both a keto group and an aldehyde group on adjacent carbon atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetoacetaldehyde can be synthesized through several methods. One common method involves the reaction of sodium formylacetone with acetic anhydride in ether. This reaction yields this compound as a product . Another method involves the hydrolysis of acetylacetaldehyde dimethyl acetal in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of butane or butene. This process typically uses a catalyst such as vanadium oxide and operates under high temperature and pressure conditions to achieve the desired yield.
Chemical Reactions Analysis
Types of Reactions: Acetoacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form acetoacetic acid.
Reduction: It can be reduced to form 3-hydroxybutanal.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the reactive aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed:
Oxidation: Acetoacetic acid.
Reduction: 3-hydroxybutanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetoacetaldehyde has several applications in scientific research:
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of acetoacetaldehyde involves its high reactivity due to the presence of both keto and aldehyde groups. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. In biological systems, this compound can react with amino groups in proteins and nucleic acids, potentially leading to the formation of cross-linked structures and other modifications.
Comparison with Similar Compounds
Acetaldehyde: A simple aldehyde with the formula C2H4O.
Acetoacetic acid: A beta-keto acid with the formula C4H6O3.
3-Hydroxybutanal: A beta-hydroxy aldehyde with the formula C4H8O2.
Comparison:
Acetoacetaldehyde vs. Acetaldehyde: this compound has an additional keto group, making it more reactive and versatile in chemical reactions.
This compound vs. Acetoacetic acid: While both compounds contain a keto group, this compound has an aldehyde group, whereas acetoacetic acid has a carboxylic acid group, leading to different reactivity and applications.
This compound vs. 3-Hydroxybutanal: this compound contains a keto group, whereas 3-hydroxybutanal contains a hydroxyl group, resulting in different chemical properties and reactivity.
This compound’s unique combination of functional groups makes it a valuable intermediate in various chemical and industrial processes, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-oxobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(6)2-3-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQIDSVLSKFZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902404 | |
| Record name | 3-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-34-3 | |
| Record name | Acetoacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)









